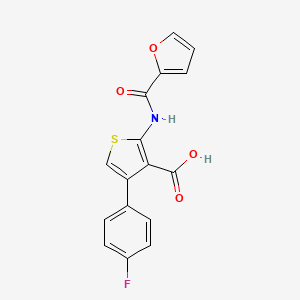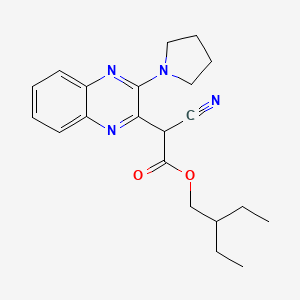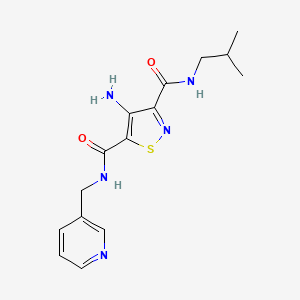
4-アミノ-N~3~-イソブチル-N~5~-(ピリジン-3-イルメチル)イソチアゾール-3,5-ジカルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The tricationic pro-ligand (C20H22N5O2) 3+ bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions (CF3SO3−) in the asymmetric unit .Chemical Reactions Analysis
While specific chemical reactions involving “4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide” are not available, related compounds have been used in various chemical reactions .科学的研究の応用
- クロスカップリング反応: イソチアゾール-3,5-ジカルボキサミドモチーフは鈴木・宮浦クロスカップリング反応に関与することができます . 研究者はこれを用いてC–C結合を形成し、複雑な分子を生成します。
- プロト脱ボロン化: ボロン酸エステルとのプロト脱ボロン化反応は別の方法です。 たとえば、求核性の低いボロン酸エステル錯体を使用すると、特定の部位へのアリール付加を防ぐことができます .
有機合成
作用機序
The exact mechanism of action of 4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide is still being studied. However, it is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, 4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide has been shown to inhibit the growth of certain types of bacteria and fungi, likely by interfering with their metabolic pathways.
Biochemical and Physiological Effects
4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide has been studied for its potential anti-inflammatory, anti-oxidant, and anti-cancer activities. In studies, 4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide has been shown to reduce inflammation in a variety of cell types, including human monocytes and macrophages. It has also been shown to reduce oxidative stress in cells, as well as to inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
The advantages of 4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide for laboratory experiments include its low cost, ease of synthesis, and wide range of potential applications. The main limitation of 4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide is that it is not as well studied as other compounds, so its effects in certain types of experiments may be unpredictable. Additionally, 4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide is not as widely available as some other compounds, so it may be difficult to obtain in certain areas.
将来の方向性
The potential applications of 4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide in scientific research are still being explored. Some potential future directions for research include further studies of its anti-inflammatory, anti-oxidant, and anti-cancer activities. Additionally, further studies of the mechanism of action of 4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide may provide insight into its potential therapeutic uses. Other potential future directions for research include studies of its potential use in the treatment of infectious diseases, as well as its potential use as a food preservative.
合成法
4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide can be synthesized in a few different ways. The most common method is the reaction of pyridine-3-carbaldehyde with isobutylamine in the presence of an acid catalyst. This reaction yields the desired product in high yields and is relatively simple to perform. Another method of synthesis involves the reaction of pyridine-3-carbaldehyde with isobutylamine in the presence of an aqueous sodium hydroxide solution. This method yields a lower yield of 4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide, but is still a viable option for synthesis.
特性
IUPAC Name |
4-amino-3-N-(2-methylpropyl)-5-N-(pyridin-3-ylmethyl)-1,2-thiazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-9(2)6-18-14(21)12-11(16)13(23-20-12)15(22)19-8-10-4-3-5-17-7-10/h3-5,7,9H,6,8,16H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTYPBDQTLVFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2455760.png)
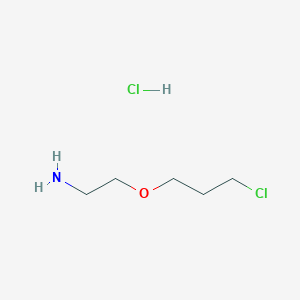
![3-{Bicyclo[2.2.1]heptan-2-yl}propan-1-ol](/img/structure/B2455762.png)
![(E)-2-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]ethenesulfonamide](/img/structure/B2455763.png)
![N-[2-(3-bromophenoxy)ethyl]-2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2455764.png)
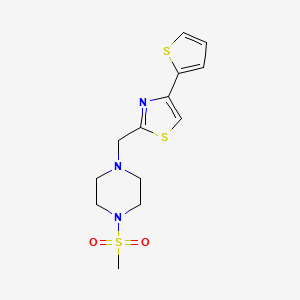
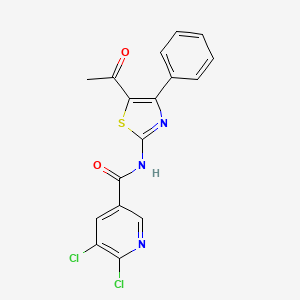
![1-{1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbonyl}-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2455773.png)
![N-{3-methyl-5-[(Z)-2-(4-{[(2-thienylmethyl)amino]sulfonyl}phenyl)vinyl]isoxazol-4-yl}cyclopropanecarboxamide](/img/structure/B2455774.png)
![N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2455775.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B2455777.png)

